Sorbanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbanilide can be synthesized through the reaction of 1,3-pentadiene with phenyl isocyanate. This reaction typically involves the use of a nickel catalyst, such as nickel(0) cyclooctadiene complex, in a solvent like tetrahydrofuran at low temperatures (around -78°C). The reaction proceeds via a [2+2] cycloaddition mechanism, followed by rearrangement to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods have been explored for the synthesis of this compound, providing an alternative route that may be more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Sorbanilide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction of this compound can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the conjugated diene system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Sorbanilide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of sorbanilide involves its interaction with molecular targets such as enzymes and receptors. Its conjugated diene structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The phenyl group may enhance its binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Cinnamamide: Similar in structure but with a different conjugated system.

Sorbamide: Shares the conjugated diene system but lacks the phenyl group.

Phenylacrylamide: Contains a phenyl group but differs in the position of the double bonds

Uniqueness: Sorbanilide’s unique combination of a conjugated diene system and a phenyl group distinguishes it from other similar compounds. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .

Biological Activity

Sorbanilide, a compound belonging to the class of sorbicillinoids, has garnered attention due to its diverse biological activities. Derived primarily from fungi, sorbicillinoids exhibit a range of properties including cytotoxic, antibacterial, antifungal, and anti-inflammatory effects. This article focuses on the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Structure and Classification

Sorbicillinoids are hexaketide metabolites that can be classified into monomeric, bisorbicillinoids, and trisorbicillinoids based on their structural characteristics. This compound is specifically noted for its unique structural features that contribute to its biological activities.

| Type | Description |

|---|---|

| Monomeric Sorbicillinoids | Single unit structure with various derivatives |

| Bisorbicillinoids | Composed of two monomer units |

| Trisorbicillinoids | Composed of three monomer units |

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, sorbicillin (a related compound) has shown antiproliferative activity on HT-29 tumor cells by inducing G2–M phase cell cycle arrest. The mechanism involves increasing the levels of proteins such as p-H3 and cyclin B1, leading to apoptosis in cancer cells .

- Case Study : In a study involving human hepatocellular carcinoma (QGY-7703) cells, sorbicillin was found to have an IC50 value of 32.5 μM, indicating its potential as an anticancer agent .

Antibacterial Activity

Sorbicillinoids have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Sorbicatechol D | S. aureus | Moderate inhibition |

| Sorbicillin | E. coli | Significant inhibition |

- Research Findings : A study evaluated the antibacterial activity of various sorbic acid derivatives, showing moderate to good activity against tested microorganisms .

Antifungal Activity

Sorbicillinoids also demonstrate antifungal properties. Compounds derived from fungi have been shown to inhibit fungal growth effectively.

- Example : this compound's antifungal activity was assessed against common fungal pathogens, revealing promising results in inhibiting their growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce inflammation markers in vitro and in vivo.

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial for treating inflammatory diseases.

Properties

CAS No. |

1483-88-1 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

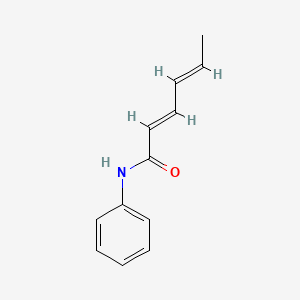

IUPAC Name |

(2E,4E)-N-phenylhexa-2,4-dienamide |

InChI |

InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2-10H,1H3,(H,13,14)/b3-2+,10-5+ |

InChI Key |

CTUGPZWRPKLTPL-XPQLPGEHSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC=CC=CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.